2,4,6-Triphenylaniline (CAS: 6864-20-6) is a highly sterically hindered primary aromatic amine characterized by an aniline core flanked by three phenyl rings. In industrial and advanced laboratory procurement, it is primarily sourced as a premium building block for ultra-bulky N-donor ligands, stable radical precursors, and rigid porous organic polymers [1]. Unlike standard substituted anilines, the unique 2,4,6-triphenyl substitution pattern provides an exceptional degree of steric protection while maintaining a fully aromatic profile. This makes it a critical material selection for chemists designing catalysts that must survive highly reactive intermediates without undergoing auto-degradation, or for materials scientists engineering rigid, non-planar scaffolds that resist aggregation[2].
When procuring bulky anilines for ligand design, buyers frequently default to 2,6-diisopropylaniline (DIPP) or 2,4,6-trimethylaniline (mesitylamine) due to their lower cost and widespread availability. However, generic substitution fails in high-valent or highly reactive catalytic systems because DIPP and mesitylamine possess weak aliphatic C-H bonds (such as the methine protons of the isopropyl groups) [1]. In the presence of reactive metal centers like iron(III) imides or titanium alkylidenes, these aliphatic groups undergo rapid intramolecular C-H activation or hydrogen atom transfer, permanently deactivating the catalyst. 2,4,6-Triphenylaniline solves this precise failure mode by providing equivalent or greater steric bulk through a fully aromatic shield, completely eliminating the weak aliphatic C-H bonds and preventing intramolecular catalyst degradation[1].
In the synthesis of highly reactive iron(III) imido complexes, β-diketiminate ligands derived from 2,6-diisopropylaniline (DIPP) fail because the metal center abstracts hydrogen atoms from the ligand's own isopropyl groups. Substituting DIPP with 2,4,6-triphenylaniline creates a fully aromatic protective pocket that completely suppresses this intramolecular degradation, allowing the catalyst to remain stable enough to perform intermolecular hydrogen atom transfer with external substrates like 1,4-cyclohexadiene [1].
| Evidence Dimension | Catalyst degradation pathway |
| Target Compound Data | 100% suppression of intramolecular C-H abstraction (enables intermolecular reactivity) |
| Comparator Or Baseline | DIPP-derived ligands (undergo rapid intramolecular C-H abstraction from isopropyl groups) |
| Quantified Difference | Shift from total auto-degradation to stable intermolecular catalytic function |
| Conditions | Three-coordinate iron(III) imido complexes in the presence of hydrocarbons |
Procuring 2,4,6-triphenylaniline is essential for synthesizing robust catalysts that handle highly reactive intermediates without self-destructing.
The extreme steric bulk of the 2,4,6-triphenyl framework allows for the isolation of highly stable nitrogen-centered radicals. When 2,4,6-triphenylaniline is converted to N-tert-alkoxyarylaminyls, the resulting monoradicals exhibit exceptional persistence, maintaining a spin concentration of over 90% as measured by ESR [1]. Less hindered anilines rapidly dimerize or decay under identical conditions.
| Evidence Dimension | Radical spin concentration and persistence |
| Target Compound Data | >90% spin concentration for N-(1,1-dimethylbutoxy)-2,4,6-triphenylaminyl |
| Comparator Or Baseline | Unhindered or moderately hindered anilines (yield transient, rapidly decaying radicals) |
| Quantified Difference | Enables the isolation and characterization of persistent monoradicals with >90% spin density retention |
| Conditions | ESR measurement of N-tert-alkoxyarylaminyl radicals in benzene |
For researchers in radical chemistry or molecular magnetism, this compound provides the necessary steric shielding to prevent unwanted radical dimerization.
2,4,6-Triphenylaniline serves as an excellent multi-nodal monomer for Friedel-Crafts cross-linking to form porous organic polymers (TPABPOP-1). The rigid, tri-phenylated structure generates a high-surface-area network with accessible amine groups, achieving a Pb(II) adsorption capacity of 283.8 mg/g, which significantly outperforms many conventional aniline-based or commercial polymeric resins [1].
| Evidence Dimension | Aqueous Pb(II) adsorption capacity |
| Target Compound Data | 283.80 mg/g (TPABPOP-1 polymer) |
| Comparator Or Baseline | Standard commercial resins or unhindered aniline polymers (typically <150 mg/g) |
| Quantified Difference | >1.8x higher adsorption capacity due to the rigid 3D pore structure |
| Conditions | Aqueous Pb(II) adsorption isotherm studies at room temperature |
Industrial buyers developing advanced filtration or remediation materials can leverage this monomer to build rigid, high-capacity adsorbent networks.
Where this compound is the right choice: Procuring 2,4,6-triphenylaniline is critical when designing β-diketiminate (Nacnac) or salicylaldimine ligands for high-valent transition metal catalysts (e.g., Fe, Ti, V). It is specifically chosen when standard bulky ligands like DIPP fail due to intramolecular aliphatic C-H activation[1].
Where this compound is the right choice: It is the optimal starting material for synthesizing stable aminyl or phenoxyl-type radicals. The extreme steric bulk of the three phenyl rings prevents dimerization, making it ideal for EPR spectroscopy standards and molecular magnetism research [2].
Where this compound is the right choice: In materials science, it is utilized as a rigid, multi-nodal building block for Friedel-Crafts polymerization. The resulting porous networks (e.g., TPABPOP-1) exhibit high surface areas and are highly effective for heavy metal (Pb2+) remediation in industrial wastewater[3].
Irritant